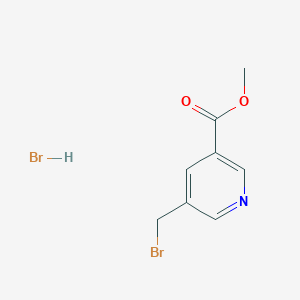
(R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted aromatic ring, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-bromo-2-fluoroaniline.
Reaction with Epoxide: The aromatic precursor undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the corresponding amino alcohol.
Resolution of Enantiomers: The racemic mixture of the amino alcohol is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The desired ®-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes, or reduced to form amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce ketones, aldehydes, amines, or alcohols.
科学研究应用
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and properties.
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: The non-hydrochloride form of the compound, with similar chemical properties but different solubility and stability.
2-Amino-2-(3-chloro-2-fluorophenyl)ethanol: A structurally similar compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific combination of bromine and fluorine substituents on the aromatic ring, as well as its chiral nature. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H10BrClFNO |
|---|---|
分子量 |
270.52 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m0./s1 |
InChI 键 |
FMWBCSRZJHDCHX-FJXQXJEOSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Br)F)[C@H](CO)N.Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Br)F)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


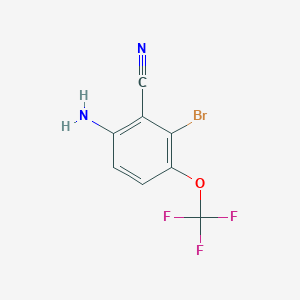

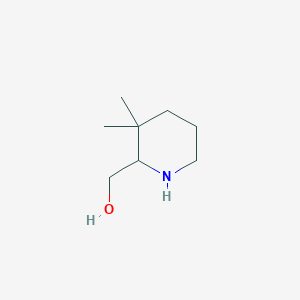

![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
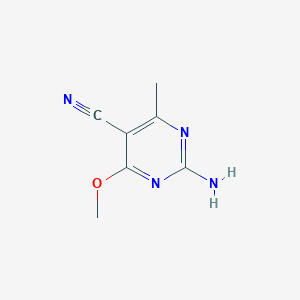

![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
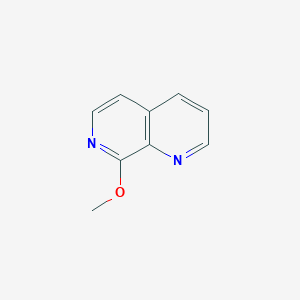
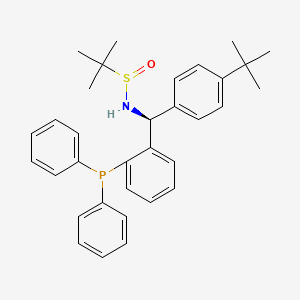
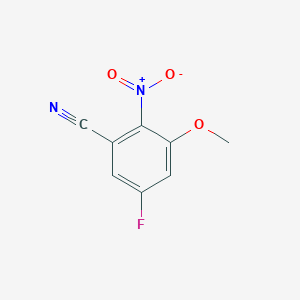
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
